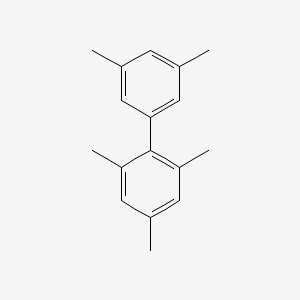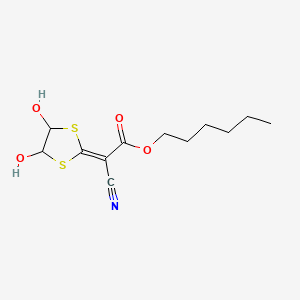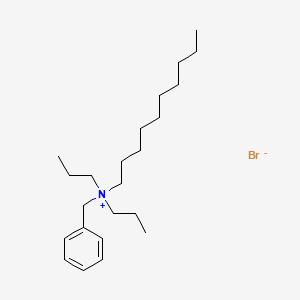![molecular formula C12H26Te B14392739 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane CAS No. 88691-72-9](/img/structure/B14392739.png)
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3,3-dimethylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane typically involves the reaction of tellurium tetrachloride with 3,3-dimethylbutyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[(3,3-Dimethylbutyl)selanyl]-3,3-dimethylbutane: Similar structure but with selenium instead of tellurium.
1-[(3,3-Dimethylbutyl)thio]-3,3-dimethylbutane: Contains sulfur instead of tellurium.
1-[(3,3-Dimethylbutyl)oxy]-3,3-dimethylbutane: Contains oxygen instead of tellurium.
Uniqueness: 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different reactivity compared to its sulfur, selenium, and oxygen analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
88691-72-9 |
|---|---|
Fórmula molecular |
C12H26Te |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbutyltellanyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C12H26Te/c1-11(2,3)7-9-13-10-8-12(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
DCRVFCOMNRDEEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC[Te]CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)

![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
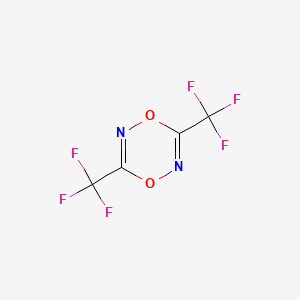
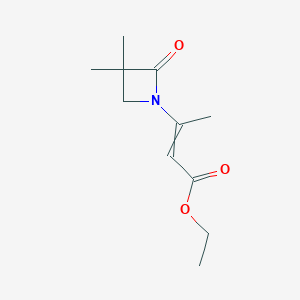
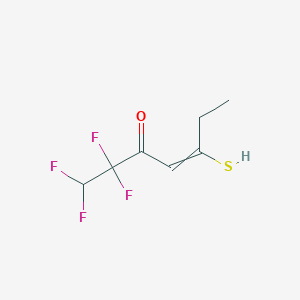
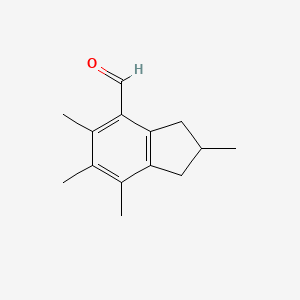
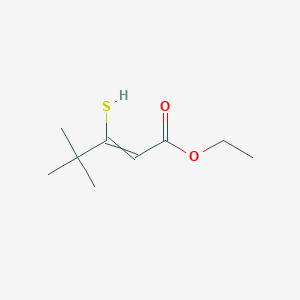
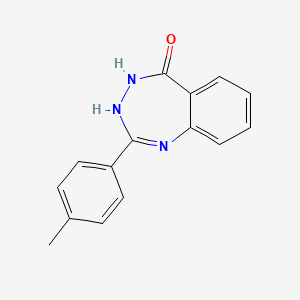
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)

